N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide
Description
This compound integrates an adamantane-carboxamide scaffold with a tetrahydrocarbazole moiety.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-23(24-11-16-7-17(12-24)9-18(8-16)13-24)25-14-15-5-6-22-20(10-15)19-3-1-2-4-21(19)26-22/h5-6,10,16-18,26H,1-4,7-9,11-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCYKRYTUNZNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole structure can be synthesized through various methods, including the Buchwald-Hartwig amination or the Pictet-Spengler reaction.
Attachment of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where a suitable adamantane derivative reacts with the carbazole intermediate.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, typically achieved through the reaction of the carbazole-adamantane intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrocarbazole derivatives.
Substitution: The adamantane group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to cross biological membranes.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The adamantane group enhances the compound’s stability and facilitates its transport across cell membranes. The combined effects of these interactions can lead to various biological outcomes, depending on the specific context and target.
Comparison with Similar Compounds
Spectroscopic and Physicochemical Properties
The NMR and mass spectrometry data for analogues (e.g., 3a–c , 4 , 5 ) highlight characteristic adamantane proton signals at δ 1.6–2.1 ppm and imine (CH=N) signals at δ 8.3–8.5 ppm. The user’s compound would likely exhibit similar adamantane resonances, with additional signals from the tetrahydrocarbazole’s aromatic and methylene protons (δ 6.5–7.5 ppm and δ 2.5–3.5 ppm, respectively) .
Table 2: Key NMR Signals
| Compound | Adamantane Signals (δ, ppm) | Aromatic/Imine Signals (δ, ppm) |
|---|---|---|
| 3a | 1.71, 1.89, 2.02 | 7.37 (isoxazole), 8.52 (CH=N) |
| 4 | 1.70–1.76 | 7.08–7.42 (imidazole), 8.31 (CH=N) |
| 6d | Not reported | 6.5–8.0 (naphthoquinone/thiazole) |
Antimicrobial Activity
- Compounds 3a–c : Active against Gram-positive bacteria (e.g., Staphylococcus aureus), with 3a (4-chlorophenyl) showing moderate antifungal activity against Candida albicans .
- Compounds 4 and 5 : Broad-spectrum activity against Gram-positive and Gram-negative bacteria (e.g., Escherichia coli) and C. albicans, attributed to the imidazole moiety’s enhanced interactions with microbial membranes .
- Compound 6d: Exhibits antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, along with DNA cleavage and antioxidant properties due to its naphthoquinone-thiazole hybrid structure .
The user’s compound may display distinct activity profiles depending on the tetrahydrocarbazole group’s ability to intercalate DNA or modulate enzyme targets.
Structure-Activity Relationships (SAR)
- Adamantane Rigidity : Enhances metabolic stability across all analogues.
- Heterocyclic Substituents: Isoxazole/imidazole groups (3a–c, 4, 5) improve antimicrobial breadth via polar interactions.
- Tetrahydrocarbazole vs. Heteroarylidene : The carbazole system in the user’s compound may confer enhanced DNA intercalation or kinase inhibition, diverging from the membrane-targeting mechanism of 3a–c or 4 .
Q & A
Q. What are the standard synthetic routes for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the tetrahydrocarbazole core via cyclization of indole derivatives under acidic conditions.
- Step 2 : Functionalization of the carbazole at the 6-position using alkylation or Mannich reactions to introduce the methyl group.
- Step 3 : Coupling the modified carbazole with adamantane-1-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in solvents like DMF or acetonitrile .
Critical parameters include temperature control (0–25°C), pH adjustment (6–7 for amidation), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which analytical techniques are essential for structural confirmation of this compound?
- 1H/13C NMR : Identifies proton environments (e.g., adamantane CH2 at δ 1.6–2.2 ppm, carbazole aromatic protons at δ 6.8–7.4 ppm) and confirms connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 387.230) and fragmentation patterns .
- FT-IR : Detects amide C=O stretching (~1650 cm⁻¹) and NH bending (~3300 cm⁻¹) .
Q. How is preliminary bioactivity screening conducted for this compound?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests using two-fold serial dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with amoxicillin/fluconazole as controls .
- Enzyme Inhibition : Fluorescence polarization assays for kinase inhibition (e.g., BTK) at 10–100 µM concentrations .
Advanced Research Questions
Q. How do structural modifications influence biological activity and selectivity?
- Adamantane Substitution : Replacing adamantane with cyclohexane reduces lipophilicity (logP drops by ~1.5), decreasing membrane permeability but improving aqueous solubility .
- Carbazole Functionalization : Adding electron-withdrawing groups (e.g., Br, NO2) at the carbazole 4-position enhances BTK inhibition (IC50 improves from 1.2 µM to 0.4 µM) by strengthening π-π stacking with kinase active sites .
- Amide Linker Optimization : Replacing the methylene linker with ethylene reduces conformational rigidity, lowering 5-HT1F receptor binding affinity (Ki increases from 8 nM to 120 nM) .
Q. How can discrepancies in reported bioactivity data be resolved?
- Assay Variability : Normalize data using internal controls (e.g., % inhibition relative to DMSO) and validate protocols via inter-laboratory comparisons. For example, discrepancies in MIC values (±2 dilutions) may arise from broth microdilution vs. agar diffusion methods .
- Target Polymorphism : Use CRISPR-edited cell lines to isolate receptor isoforms (e.g., BTK vs. TEC kinases) when off-target effects are suspected .
- Structural Reanalysis : Re-examine compound purity (HPLC >98%) and stereochemistry (via X-ray crystallography) if activity diverges from analogs .
Q. What computational strategies predict binding modes and conformational stability?
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT1F) in explicit solvent (TIP3P water, 100 ns trajectories) to assess adamantane-carbazole torsional flexibility and hydrogen-bonding networks .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing DNA intercalation (e.g., carbazole planarization energy ~25 kcal/mol) .
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs in crystal lattices) to predict solubility and stability .
Q. How are crystallographic data analyzed to resolve molecular conformation?
- Software Tools : Use SHELXL for refinement (R-factor <0.05) and ORTEP-3 for thermal ellipsoid visualization .
- Puckering Parameters : Apply Cremer-Pople coordinates to quantify non-planarity in the tetrahydrocarbazole ring (e.g., θ = 15° for envelope conformation) .
- Hydrogen Bond Networks : Identify key interactions (e.g., N–H···O=C between amide and solvent) using Mercury CSD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
